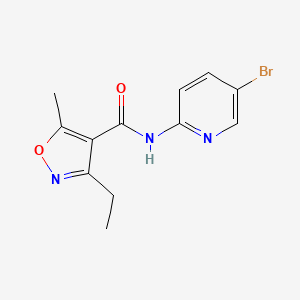

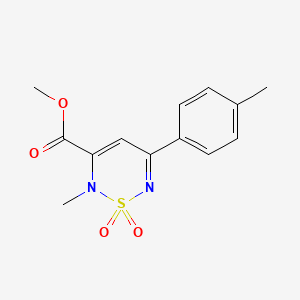

N-(5-bromo-2-pyridinyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from basic heterocyclic scaffolds to achieve the desired molecular complexity. For instance, the preparation of similar compounds has been achieved through reactions involving arylations and conversions to diethylamide using reagents like thionyl chloride and diethylamine. This process requires precise control of reaction conditions to ensure the correct functional groups are introduced at the desired positions on the molecule (Anuradha et al., 2014).

Molecular Structure Analysis

Molecular structure analysis, including spectroscopic characterization and crystal structure determination, is crucial for understanding the properties of N-(5-bromo-2-pyridinyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide. Techniques such as FT-IR, NMR spectroscopy, and X-ray diffraction studies are employed to unambiguously confirm the structure of synthesized compounds. These analyses reveal the arrangement of atoms within the molecule and how this structure influences its reactivity and interactions with other molecules (Anuradha et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of N-(5-bromo-2-pyridinyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is influenced by its functional groups, such as the isoxazole and pyridinyl moieties. These groups can participate in various chemical reactions, including nucleophilic substitution and coupling reactions, to form new bonds or modify the molecule's structure. The presence of a bromo substituent, in particular, makes the molecule a valuable building block for further chemical transformations (Zhou et al., 2016).

Physical Properties Analysis

The physical properties of a compound, including its melting point, boiling point, solubility in various solvents, and crystal structure, are essential for predicting its behavior in different environments and applications. For similar compounds, crystallographic studies have provided detailed insights into the molecular packing, hydrogen bonding, and other intermolecular interactions that influence the compound's physical state and stability (Anuradha et al., 2014).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are determined by the molecular structure of N-(5-bromo-2-pyridinyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide. Studies on similar compounds have explored their reactivity patterns, highlighting the influence of specific substituents on the compound's overall chemical behavior and its potential utility in synthetic chemistry (Zhou et al., 2016).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The development of novel methodologies for synthesizing pyridine derivatives, including N-(5-bromo-2-pyridinyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, has been a focus area. For instance, copper-mediated aerobic oxidative synthesis offers a route to 3-bromo-imidazo[1,2-a]pyridines, showcasing the versatility in functionalizing pyridines for various applications (Xiaoqiang Zhou et al., 2016).

- Research into the synthesis of highly substituted imidazoles indicates the breadth of chemical transformations applicable to pyridine derivatives, highlighting an environmentally friendly approach using Brønsted acidic ionic liquids (H. Shaterian & M. Ranjbar, 2011).

Biological Activity and Potential Applications

- Pyridine and imidazole derivatives have been explored for their anticancer and anti-inflammatory properties. Synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents suggest potential therapeutic applications for these compounds (A. Rahmouni et al., 2016).

- The regulation of gene expression by small molecules, including those based on pyridine derivatives, offers insights into the mechanisms through which these compounds can modulate biological pathways, potentially leading to novel treatments for various diseases (J. Gottesfeld et al., 1997).

Advanced Materials and Other Applications

- Pyridine-based compounds have also found applications in materials science, for instance, in the design of peptides that bind in the minor groove of DNA, demonstrating the versatility of these compounds beyond their traditional pharmaceutical applications (W. Wade et al., 1992).

Propriétés

IUPAC Name |

N-(5-bromopyridin-2-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O2/c1-3-9-11(7(2)18-16-9)12(17)15-10-5-4-8(13)6-14-10/h4-6H,3H2,1-2H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIDWBFJCZAJRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1C(=O)NC2=NC=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4619246.png)

![methyl 3-{[(2-methylbenzyl)sulfonyl]amino}benzoate](/img/structure/B4619264.png)

![N-cyclohexyl-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide](/img/structure/B4619276.png)

![N-methyl-1-{3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}-N-(2-pyridinylmethyl)methanamine](/img/structure/B4619291.png)

![ethyl 4-(3-phenylpropyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-piperidinecarboxylate](/img/structure/B4619301.png)

![N-(2-methoxyethyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B4619309.png)

![1-(2-chlorophenyl)-N-[4-(cyanomethyl)phenyl]methanesulfonamide](/img/structure/B4619323.png)

![5-chloro-2-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4619331.png)

![N-allyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide](/img/structure/B4619339.png)

![N-allyl-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4619352.png)